Product packaging for Indolizine-1-carboxylic acid(Cat. No.:CAS No. 90347-97-0)

Indolizine-1-carboxylic acid

Cat. No.: B2700532
CAS No.: 90347-97-0
M. Wt: 161.16
InChI Key: KAGOEWVNTGUFGW-UHFFFAOYSA-N
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Description

Indolizine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B2700532 Indolizine-1-carboxylic acid CAS No. 90347-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGOEWVNTGUFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90347-97-0
Record name indolizine-1-carboxylic acid
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Historical Context and Evolution of Indolizine Chemistry

The journey of indolizine (B1195054) chemistry began in 1890 when Italian chemist Angeli first prepared a related compound and proposed the name "pyrindole" for the parent base. jbclinpharm.org However, the first definitive synthesis of the indolizine scaffold (then called "pyrrocoline") was not reported until 1912 by Scholtz. jbclinpharm.orgijettjournal.orgcore.ac.uk Scholtz achieved this by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, followed by acid hydrolysis. jbclinpharm.orgijettjournal.org The structure of this new compound, which displayed properties similar to pyrroles and indoles, was later confirmed by Diels and Alder. jbclinpharm.org

Over the decades, several key synthetic methodologies were developed, forming the bedrock of modern indolizine chemistry. The most prominent among these are the Tschitschibabin (also spelled Chichibabin) reaction and 1,3-dipolar cycloaddition reactions. ijettjournal.orgchim.itnih.gov The Tschitschibabin synthesis involves the base-mediated cyclization of N-(2-oxoalkyl)pyridinium salts. beilstein-journals.orgacs.org The 1,3-dipolar cycloaddition, a highly versatile method, typically involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. ijettjournal.orgchim.it These classical methods have been continuously refined and remain fundamental for accessing the indolizine core. rsc.orgrsc.org

Table 1: Foundational Synthetic Approaches to the Indolizine Scaffold

Method Description Key Features Reference(s)
Scholtz Synthesis The first reported synthesis, involving the high-temperature reaction of 2-methylpyridine with acetic anhydride followed by hydrolysis.Historical significance; harsh reaction conditions. jbclinpharm.orgijettjournal.org
Tschitschibabin Reaction Base-mediated intramolecular cyclization of quaternized pyridine (B92270) derivatives, such as 1-(2-oxoalkyl)-2-methylpyridinium salts.A classical and widely used method for forming the indolizine ring. nih.govbeilstein-journals.orgacs.org
1,3-Dipolar Cycloaddition Reaction between pyridinium ylides (the 1,3-dipole) and dipolarophiles like activated alkynes or alkenes.Highly versatile; allows for the introduction of various substituents. ijettjournal.orgchim.itnih.gov
Intramolecular Cyclization Cyclization of substituted pyridines, such as those derived from 2-pyridylacetates reacting with various partners.Provides routes to specifically substituted indolizines. chim.itorganic-chemistry.org

Significance of the Indolizine Scaffold in Heterocyclic Chemistry

The indolizine (B1195054) nucleus is an aromatic, nitrogen-fused bicyclic heterocycle, structurally isomeric with the more common indole (B1671886). ijettjournal.orgderpharmachemica.comderpharmachemica.com It is a 10-π electron system, which imparts planarity and aromatic stability. chim.itderpharmachemica.com These structural features make the indolizine core a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities. derpharmachemica.comresearchgate.nettaylorandfrancis.comresearchgate.net

Derivatives of indolizine have been investigated for a vast spectrum of biological applications, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory activities. chim.itnih.govderpharmachemica.comresearchgate.net The structural similarity to indole, a core component of many natural and synthetic bioactive molecules, has fueled continuous interest in developing new indolizine-based therapeutic agents. ijettjournal.orgderpharmachemica.com Beyond medicine, the conjugated planar electronic structure of indolizines often results in strong fluorescence properties, making them valuable for applications in materials science as dyes, sensors, and electroluminescent materials. chim.itderpharmachemica.comderpharmachemica.com

Role of the Carboxylic Acid Moiety at the C1 Position in Indolizine Derivatives

The carboxylic acid group at the C1 position of the indolizine (B1195054) ring is a critical functional handle that significantly influences the compound's chemical behavior and utility. The C1 position is generally less reactive towards electrophilic substitution than the C3 position, making the introduction and manipulation of a C1-substituent a key synthetic focus. rsc.org

The C1-carboxylic acid moiety serves several important functions:

Synthetic Intermediate: It is a versatile precursor for a wide range of derivatives. Through standard organic reactions, it can be converted into esters, amides, and other functional groups. rasayanjournal.co.in For example, 3-(3-chlorobenzoyl)indolizine-1-carboxylic acid has been used as a starting material to synthesize a series of N-phenylindolizine-1-carboxamide derivatives by reacting it with various substituted aromatic amines. rasayanjournal.co.in

Modulation of Physicochemical Properties: The carboxylic acid group enhances the polarity of the molecule and provides a site for hydrogen bonding. vulcanchem.com This can influence solubility and interactions with biological targets.

Chemical Reactivity: The group can participate in specific reactions such as decarboxylation (the removal of CO2), often under thermal or catalytic conditions. smolecule.comresearchgate.net This provides a route to 1-unsubstituted indolizines, which can be difficult to synthesize directly. researchgate.net Recent research has focused on developing efficient, TEMPO-catalyzed decarboxylation reactions for this purpose. researchgate.net

Late-Stage Functionalization: In the synthesis of complex molecules, the C1 position provides an opportunity for late-stage functionalization. For instance, after constructing a complex indolizine-based core, the C1 position can be modified through reactions like thiolation or trifluoroacetylation to fine-tune the molecule's properties. rsc.org

Table 2: Key Roles and Reactions of the C1-Carboxylic Acid Moiety

Function/Reaction Description Significance Reference(s)
Amidation Reaction with amines to form carboxamides.Creates libraries of derivatives for biological screening. rasayanjournal.co.in
Esterification Reaction with alcohols to form esters.Modifies lipophilicity and acts as a protecting group.
Decarboxylation Removal of the carboxylic acid group as CO2.Provides access to 1-unsubstituted or further functionalized C1-indolizines. smolecule.comresearchgate.net
Synthetic Handle Serves as a point of attachment for other molecular fragments.Crucial for building bifunctional molecules and complex structures. vulcanchem.com

Advanced Applications of Indolizine 1 Carboxylic Acid Derivatives in Medicinal Chemistry

Design and Synthesis of Indolizine-1-carboxylic Acid-Based Therapeutic Agents

The indolizine (B1195054) scaffold, an isomer of indole (B1671886), has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. derpharmachemica.comnih.gov Derivatives of this compound, in particular, have been the focus of extensive research, leading to the design and synthesis of novel therapeutic agents with a wide spectrum of pharmacological activities. nih.govresearchgate.net Synthetic strategies often employ methods like the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides to electron-deficient alkynes, which allows for the creation of diverse libraries of functionalized indolizines. mdpi.comscilit.com These compounds have been systematically evaluated for their potential in treating a range of diseases, demonstrating the versatility of the this compound core as a privileged scaffold in drug discovery. nih.govresearchgate.net

Anticancer Activities and Mechanisms of Action

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic and cytostatic effects against various human cancer cell lines. mdpi.comresearchgate.net The synthesis of these compounds often involves a 1,3-dipolar cycloaddition reaction as a key step. mdpi.com

Research has shown that specific substitutions on the indolizine ring are critical for anticancer potential. mdpi.com For instance, certain indolizine derivatives bearing an unsubstituted or simply substituted pyridine (B92270) ring have demonstrated excellent antiproliferative properties. mdpi.com The mechanism of action for many of these compounds involves the disruption of cellular processes essential for cancer cell growth and survival. One of the key mechanisms identified is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

In vitro studies using the National Cancer Institute's (NCI) panel of 60 human tumor cell lines have been instrumental in identifying potent derivatives. mdpi.comscilit.com Several compounds have shown a broad spectrum of growth inhibitory activity against cell lines representing leukemia, melanoma, lung cancer, colon cancer, brain cancer, and renal cancer. mdpi.comresearchgate.net

For example, the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)this compound (Compound 5c) has demonstrated strong cytostatic activity across numerous cancer cell lines and cytotoxic effects against non-small cell lung cancer (HOP-62 and NCI-H226), glioblastoma (SNB-75), melanoma (SK-MEL-2), and renal cancer (RXF-393) cells. mdpi.com Similarly, the ethyl ester of 8-bromo-3-(4-cyanobenzoyl)this compound (Compound 6c) and the diethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acid (Compound 7g) also exhibited strong growth-inhibitory activity. mdpi.com Molecular docking studies have further elucidated the mechanism, showing that these active compounds have favorable binding affinities at the colchicine-binding site of tubulin. scilit.com

Anticancer Activity of Selected this compound Derivatives mdpi.com
CompoundChemical NameNotable ActivityAffected Cancer Cell Lines
5cEthyl ester of 6-bromo-3-(4-cyanobenzoyl)this compoundStrong cytostatic and cytotoxic effectsLung (HOP-62, NCI-H226), Glioblastoma (SNB-75), Melanoma (SK-MEL-2), Renal (RXF-393)
6cEthyl ester of 8-bromo-3-(4-cyanobenzoyl)this compoundStrong growth-inhibitory activityGlioblastoma (SNB-75)
7gDiethyl ester of 3-benzoylindolizine-1,7-dicarboxylic acidStrong growth-inhibitory activityLung (HOP-62)
5aEthyl ester of 6-bromo-3-(4-chlorobenzoyl)this compoundModerate selective growth inhibitionLung (HOP-62)

Antimicrobial and Antitubercular Properties

Derivatives of this compound have been identified as potent antimicrobial and antitubercular agents. nih.govnih.gov Their versatile structure allows for modifications that yield compounds with significant activity against a range of pathogens, including bacteria, fungi, and mycobacteria. derpharmachemica.comnih.gov

In the realm of antibacterial and antifungal applications, indolizine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus flavus. derpharmachemica.comnih.gov Some compounds have shown dual antibacterial and antifungal efficacy. derpharmachemica.com For instance, a series of newly synthesized indolizine-1-carbonitrile derivatives were evaluated, with some compounds showing potent antifungal activity (MICs = 8–32 µg/mL) and others demonstrating significant antibacterial activity (MICs = 16–256 µg/mL). nih.gov The mechanism for antifungal action is thought to be similar to that of azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. nih.gov

The antitubercular potential of this class of compounds is particularly noteworthy, given the rise of multidrug-resistant Mycobacterium tuberculosis (MTB). nih.gov Researchers have synthesized and tested 1-substituted indolizine derivatives for their activity against M. tuberculosis H37Rv. derpharmachemica.com Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the indolizine scaffold are critical for antimycobacterial activity. nih.gov Potent compounds often feature hydroxyphenylmethyl or moderately long hydroxyalkyl substituents at the 1-position, along with aryl groups at the 2- and 3-positions. nih.gov A series of 1,2,3-trisubstituted indolizines displayed moderate to good potency against the susceptible H37Rv MTB strain, with MIC values ranging from 4 to 32 µg/mL. nih.gov Some of these derivatives also exhibited activity against multidrug-resistant MTB strains. nih.gov In silico docking studies suggest that these indolizines may act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov

Antimicrobial and Antitubercular Activity of Indolizine Derivatives
Compound TypeTarget OrganismActivity/Potency (MIC)Reference
Indolizine-1-carbonitrile derivative (5b)Fungi8–32 µg/mL nih.gov
Indolizine-1-carbonitrile derivative (5g)Bacteria16–256 µg/mL nih.gov
1,2,3-trisubstituted indolizinesMycobacterium tuberculosis H37Rv4–32 µg/mL nih.gov
1-substituted indolizineMycobacterium tuberculosis H37Rv6.25 µg/mL derpharmachemica.com

Anti-inflammatory and Analgesic Effects

This compound derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net These compounds often draw structural comparisons to non-steroidal anti-inflammatory drugs (NSAIDs) and have been synthesized to improve upon the efficacy and side-effect profiles of existing treatments. researchgate.netnih.gov

The design of these therapeutic agents has focused on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Certain novel 3-(aminomethyl)this compound derivatives were synthesized and evaluated in vivo using carrageenan-induced rat paw edema models, a standard test for acute inflammation. researchgate.net One particular derivative, compound 56, showed significant anti-inflammatory activity in these models, comparable to standard drugs like diclofenac. researchgate.net Further in vitro enzyme inhibition assays revealed that this compound acts as a dual inhibitor of COX-2 and LOX, showing preferential and selective inhibition of the COX-2 isoenzyme over COX-1. researchgate.netdrugbank.com This selectivity is a desirable trait, as COX-1 inhibition is associated with gastrointestinal side effects common to many NSAIDs. The compound demonstrated a non-competitive enzyme inhibition towards COX-2 with an IC50 value of 14.91 μM. researchgate.net

In addition to their anti-inflammatory effects, indolizine derivatives have also shown analgesic properties. researchgate.net Hybrids of indolizine derivatives with established NSAIDs like sodium salicylate, aspirin, and mefenamic acid have been synthesized and evaluated. researchgate.net These hybrid molecules demonstrated superior analgesic and anti-inflammatory activities compared to the parent NSAID drugs alone, with the mefenamic acid-indolizine hybrid (INM) showing the most significant effects. researchgate.net

Neurological Applications (e.g., 5-HT3 Receptor Antagonists, α7 nAChR Agonists)

The versatile scaffold of this compound has been exploited to develop agents targeting the central nervous system (CNS). derpharmachemica.comgoogle.com Specifically, these derivatives have shown promise as 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists and have been explored for their potential as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists. derpharmachemica.comnih.gov

Indolizine derivatives have been identified as potent antagonists of the 5-HT3 receptor. derpharmachemica.comnih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting) and nausea, particularly those induced by chemotherapy. nih.gov By altering the aromatic nucleus of existing compounds and incorporating a carboxylic acid group, researchers have developed potent and selective 5-HT3 receptor antagonists. derpharmachemica.comnih.gov One notable example is the indazole derivative BRL 43694, which emerged from these studies as a highly effective antiemetic agent used to combat cytotoxic drug-induced emesis. derpharmachemica.comnih.gov This line of research highlights the potential of indolizine-based structures in managing the side effects of cancer therapy. derpharmachemica.com

Furthermore, indolizine derivatives have been investigated for their activity at α7 nicotinic acetylcholine receptors (α7 nAChR), which are implicated in cognitive processes. nih.govresearchgate.net Agonists of this receptor are considered potential therapeutic targets for cognitive impairment in disorders like schizophrenia. nih.gov The development of indolizine compounds with α7 nAChR activity could offer new avenues for treating neurological and psychiatric conditions. nih.govresearchgate.net

Enzyme Inhibition (e.g., Phosphatase, COX-2, Farnesyltransferase, Aromatase)

Derivatives of this compound have been identified as effective inhibitors of several key enzymes implicated in various diseases, demonstrating the broad therapeutic potential of this chemical scaffold. nih.gov

Phosphatase Inhibition: The indolizine nucleus has been recognized for its potential in developing phosphatase inhibitors, which are crucial targets in various signaling pathways related to cell growth and differentiation. researchgate.net

COX-2 Inhibition: As mentioned previously, indolizine derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net This is a significant area of research for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov A specific 3-(aminomethyl)this compound derivative (compound 56) was shown to be a preferential and selective non-competitive inhibitor of COX-2 over COX-1, with an IC50 of 14.91 μM for COX-2. researchgate.netdrugbank.com

Farnesyltransferase Inhibition: Farnesyltransferase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is often mutated in human cancers. Inhibitors of this enzyme are therefore investigated as potential anticancer agents. Indolizine derivatives have been identified as efficient inhibitors of farnesyltransferase, adding another dimension to their anticancer profile. researchgate.net

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary strategy in the treatment of hormone-dependent breast cancer. nih.gov Indolizine-based compounds have been explored as aromatase inhibitors, showcasing their potential application in endocrine therapies for cancer. researchgate.netresearchgate.net

Enzyme Inhibition by an this compound Derivative (Compound 56) researchgate.net
EnzymeInhibition TypePotency (IC50)Potency (Ki)
COX-1->50 µM-
COX-2Non-competitive14.91 µM0.72 µM
Lipoxygenase (Soybean)Non-competitive13.09 µM0.92 µM

Antiviral and Antiparasitic Potentials

The broad biological activity of the indolizine scaffold extends to potential antiviral and antiparasitic applications. researchgate.netresearchgate.net While research in this area is ongoing, initial studies have indicated that derivatives of this heterocyclic system can inhibit the replication of various pathogens.

In terms of antiviral activity, research into related indole structures has shown promising results. For example, a novel series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone products were evaluated for their in vitro antiviral activity. nih.gov Several of these compounds exhibited notable activity against Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range (0.4 to 2.1 μg/mL). nih.gov Furthermore, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com One such derivative demonstrated a significant integrase inhibitory effect with an IC50 value of 0.13 μM. mdpi.com These findings suggest that the core indolizine structure could be a valuable template for the design of new antiviral agents.

Regarding antiparasitic potential, certain 1-substituted indolizine derivatives synthesized for antitubercular activity were also found to possess moderate activity against some pathogenic protozoa. nih.gov This dual activity suggests that these compounds may target pathways common to both mycobacteria and certain parasites, or possess multiple mechanisms of action. This opens up avenues for developing broad-spectrum anti-infective agents based on the this compound framework.

Emerging Applications of Indolizine 1 Carboxylic Acid in Materials Science and Beyond

Applications as Fluorescent Markers and Bioprobes

The inherent fluorescence of the indolizine (B1195054) scaffold makes it a promising candidate for developing fluorescent markers and bioprobes. nih.gov The photophysical properties of these compounds can be finely tuned by introducing various functional groups, leading to a range of emission colors. nih.gov

Researchers have developed a new fluorescent indolizine-based scaffold where an N,N-dimethylamino group acts as an electron donor, and various electron-withdrawing groups at the C-7 position help to tune the emission wavelength. nih.gov While the introduction of stronger electron-withdrawing groups like acetyl and aldehyde groups resulted in a red-shift of the emission wavelength, a carboxylic acid group at the C-7 position induced a blue-shift in the emission. nih.gov This tunability allows for the creation of fluorophores that cover a spectrum from blue to orange-red. nih.gov

One notable application is the development of a fluorescent pH sensor. A derivative of indolizine-1-carboxylic acid, specifically a compound with an N,N-dimethylamino group and a carboxylic acid group at the C-7 position, was identified as a potential pH sensor due to its high water solubility and pH-responsive functional groups. nih.gov A decrease in pH from 7.0 to 3.0 resulted in a blue shift of the emission wavelength from 529 nm to 473 nm, accompanied by an increase in fluorescence intensity. nih.gov This pH-dependent fluorescence demonstrates the potential of this compound derivatives as sensitive bioprobes for monitoring pH changes in biological systems.

Furthermore, a turn-on fluorescent probe based on an indolizine structure, CRL-1, has been developed for the detection of sulfite. This probe exhibits a rapid response time (within 10 seconds), excellent selectivity, and strong fluorescence emission at 458 nm, with a limit of detection of 8.1 μM. rsc.org

Table 1: pH-Dependent Emission of an Indolizine-Based Fluorescent Sensor
pHEmission Wavelength (nm)Fluorescence Intensity
7.0529Lower
3.0473Higher

Optoelectronic Materials and Devices

The favorable photophysical properties of indolizine derivatives have led to their investigation for use in optoelectronic devices, such as organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.org A newly synthesized substituted indolizine was investigated for its optical properties and potential applications in optoelectronic devices. researchgate.net

A new class of π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine moieties, has been designed and synthesized for applications in organic optoelectronics. chemrxiv.org These materials exhibit vivid colors and fluorescence across the visible spectrum and have been used to fabricate organic field-effect transistors (OFETs) that show competitive performance with ambipolar charge transport properties. chemrxiv.org The strategic design of these molecules allows for the fine-tuning of the HOMO-LUMO gap, which in turn influences their optoelectronic properties. chemrxiv.orgchemrxiv.org

Table 2: Applications of Indolizine Derivatives in Optoelectronics
Device TypeIndolizine ApplicationKey Feature
Organic Light-Emitting Devices (OLEDs)Emissive LayerTunable emission properties
Dye-Sensitized Solar Cells (DSSCs)Sensitizing DyeStrong absorption in the visible spectrum
Organic Field-Effect Transistors (OFETs)Active MaterialAmbipolar charge transport

Sensitizers in Spectroscopic Studies

The strong fluorescence properties of the conjugated planar electronic structure of indolizine make it a valuable tool for use as a spectroscopic sensitizer. derpharmachemica.com Sensitizers are molecules that can absorb light energy and then transfer it to another molecule, which then undergoes a specific chemical or physical process. The efficient light absorption and emission characteristics of this compound and its derivatives make them suitable for this purpose.

DNA Interaction Studies

The inherent fluorescence of the indolizine core also serves as a valuable tool for studying DNA interactions. derpharmachemica.com Fluorescent molecules can bind to DNA and report on the binding event through changes in their fluorescence properties, such as intensity, wavelength, and polarization.

For instance, a new fluorescent anthracene-based indolizine derivative was synthesized and tested for its DNA binding capabilities. researchgate.net Both experimental results and molecular docking simulations indicated that this anthracene-modified indolizine has a high affinity for DNA, suggesting its potential as a probe for DNA. researchgate.net The study of how these small molecules interact with DNA is crucial for the development of new therapeutic agents and diagnostic tools.

Future Directions and Challenges in Indolizine 1 Carboxylic Acid Research

Development of Highly Selective and Efficient Synthetic Methods

A primary challenge in the field is the continued development of synthetic methodologies that are not only efficient but also highly selective. Current methods, such as the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides, are foundational for creating the indolizine (B1195054) core. nih.govmdpi.com However, future research must focus on refining these and discovering new pathways to achieve greater control over substitution patterns, which is critical for fine-tuning biological activity.

Key areas for development include:

Regio- and Stereoselectivity: Designing catalysts and reaction conditions that allow for the precise installation of functional groups at specific positions on the indolizine ring is paramount. For instance, Pd-catalyzed regioselective annulation has shown promise in controlling substitution. organic-chemistry.org

Atom Economy and Green Chemistry: Future syntheses should aim to be more environmentally benign. This includes developing one-pot reactions, utilizing less toxic and more abundant metal catalysts like copper and iron, and minimizing waste streams. organic-chemistry.orgresearchgate.net

Functional Group Tolerance: Methodologies must be robust enough to tolerate a wide variety of functional groups, which would allow for the late-stage diversification of complex molecules and the creation of extensive compound libraries for screening. researchgate.net

Novel Precursors: Exploring alternative starting materials beyond the traditional pyridine (B92270) and pyrrole-based substrates could open up new avenues for constructing the indolizine skeleton. chim.itrsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of indolizine-1-carboxylic acid have demonstrated a wide spectrum of biological activities, most notably in the realm of anticancer research. Esters of substituted this compound have shown potent growth-inhibitory effects against a variety of human cancer cell lines, including non-small cell lung, glioblastoma, melanoma, and renal cancer. nih.govmdpi.com However, the full therapeutic potential of this class of compounds is likely much broader.

Future research should be directed toward:

Identifying Specific Molecular Targets: While many derivatives show promising bioactivity, the precise molecular targets are often unknown. Future work should focus on target deconvolution to understand the mechanism of action, whether it be inhibition of tubulin polymerization, disruption of EGFR signaling, or other pathways. mdpi.com

Expanding Therapeutic Applications: Beyond cancer, the indolizine scaffold has been associated with antimicrobial, anti-inflammatory, antioxidant, and 5-HT3 receptor antagonist activities. nih.gov A systematic exploration of this compound derivatives in these and other areas, such as neurodegenerative diseases and viral infections like HIV, is warranted. rsc.org

Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how modifications at each position of the this compound scaffold affect biological activity is needed. This will enable the rational design of more potent and selective therapeutic agents.

Table 1: Reported Biological Activities of Indolizine Derivatives

Biological Activity Description
Anticancer Potent cytostatic and cytotoxic effects observed against multiple human cancer cell lines. nih.govmdpi.com
Antimicrobial Activity reported against various bacterial and fungal strains. nih.gov
Anti-inflammatory Certain derivatives have shown potential as anti-inflammatory agents.
5-HT3 Receptor Antagonist The core structure has been identified in compounds acting as potent 5-HT3 receptor antagonists.
Antioxidant The indolizine nucleus has been associated with antioxidant properties.

Advanced Computational Tools for Rational Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the reliance on costly and time-consuming trial-and-error synthesis. openmedicinalchemistryjournal.com For indolizine derivatives, computational methods are already being used to predict binding modes and to design molecules with specific electronic and photophysical properties. nih.govacs.orgsemanticscholar.org

Future applications in this area should include:

Molecular Docking and Dynamics: Utilizing molecular docking to screen virtual libraries of this compound derivatives against known biological targets can prioritize candidates for synthesis. nih.govopenmedicinalchemistryjournal.com Subsequent molecular dynamics simulations can provide a more realistic picture of the ligand-receptor interactions. openmedicinalchemistryjournal.com

Quantum Mechanical Calculations: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic properties of new derivatives. This is particularly useful for designing molecules for applications in materials science, such as fluorescent probes and sensors, by tuning HOMO/LUMO energy levels. acs.orgsemanticscholar.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish mathematical relationships between the structural features of this compound derivatives and their biological activity, enabling the prediction of potency for novel compounds. openmedicinalchemistryjournal.com

Sustainable and Scalable Production of this compound Derivatives

For any promising compound to move from the laboratory to clinical or commercial application, a sustainable and scalable synthesis is essential. Most reported syntheses of indolizine derivatives are performed on a small, laboratory scale. acs.org A significant future challenge is the development of processes that are economically viable and environmentally friendly for large-scale production.

Key considerations for future research are:

Process Optimization: Adapting existing high-yield laboratory methods for bulk production requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.

Cost-Effective Reagents: The development of synthetic routes that utilize inexpensive and readily available starting materials is crucial for commercial viability. nih.gov

Purification and Waste Reduction: Creating scalable purification protocols that minimize solvent use and waste generation is a critical component of sustainable production. The ability to recover and reuse reagents or catalysts would further enhance the practicality of the process. nih.gov

Multidisciplinary Approaches to Unlock Full Potential

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach. The full potential of this compound and its derivatives can only be realized through the integration of expertise from various scientific fields.

A truly synergistic approach would involve:

Synthetic and Medicinal Chemistry: Chemists will continue to design and synthesize novel derivatives with improved properties. nih.gov

Computational Science: Computational chemists will provide theoretical insights to guide the rational design of new molecules and predict their behavior. openmedicinalchemistryjournal.comsemanticscholar.org

Pharmacology and Cell Biology: Biologists will be essential for evaluating the efficacy of new compounds in relevant cellular and animal models and for elucidating their mechanisms of action. mdpi.com

Chemical Biology: The use of indolizine-based probes and tags can help identify novel biological targets and pathways. acs.org

Materials Science: For non-therapeutic applications, materials scientists can explore the unique photophysical properties of these compounds for use in electronics and imaging. acs.org

By fostering collaboration among these disciplines, the scientific community can overcome the existing challenges and accelerate the translation of promising research on this compound from the laboratory to real-world applications.

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